molecular formula C22H19N3O4S B2409316 2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1031669-40-5

2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2409316
CAS No.: 1031669-40-5
M. Wt: 421.47
InChI Key: VUZSXSCMLDVRIF-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide is a complex organic compound belonging to the benzothiadiazine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with the formation of the benzothiadiazine core. One common synthetic route includes the reaction of 4-phenyl-2H-1,2,3-benzothiadiazin-2-one with appropriate reagents to introduce the dioxido group and the acetamide moiety.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The dioxido group in the compound can be further oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to modify the oxidation state of the compound.

  • Substitution: : Substitution reactions can be used to replace functional groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, the compound has been studied for its potential antimicrobial, antiviral, and anticancer properties. Its interactions with biological targets can provide insights into the development of new therapeutic agents.

Medicine

The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to modulate biological pathways makes it a candidate for the development of new drugs targeting various diseases.

Industry

In industry, this compound can be used as an intermediate in the synthesis of other chemicals. Its versatility and reactivity make it valuable for producing a wide range of products.

Mechanism of Action

The mechanism by which 2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may modulate signaling pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Benzothiadiazine-1,1-dioxide derivatives: : These compounds share a similar core structure and exhibit similar biological activities.

  • Phenylacetamide derivatives: : Compounds with similar acetamide and phenyl groups can have comparable properties and applications.

Uniqueness

2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical modifications, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-29-18-11-7-10-17(14-18)23-21(26)15-25-24-22(16-8-3-2-4-9-16)19-12-5-6-13-20(19)30(25,27)28/h2-14H,15H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZSXSCMLDVRIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2N=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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